2-{[2-(dimethylamino)ethyl]thio}-6-hydroxy-5-(3-methylbutyl)-4(3H)-pyrimidinone
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Description
This compound is a member of the pyrimidinone family, characterized by the presence of a pyrimidinone ring, a structure common in many pharmaceuticals and biologically active compounds. Pyrimidinones often exhibit a range of biological activities and are used in various chemical syntheses.
Synthesis Analysis
Pyrimidinones, including variants like the specified compound, are synthesized using various methods. One approach involves the reaction of ethyl or methyl 2-dimethylaminomethylene-3-oxoalkanoates with N-C-N dinucleophiles, resulting in high yields of the pyrimidinone structure (Schenone, Sansebastiano, & Mosti, 1990). Another method involves condensing β-(dimethylamino)-N-[(dimethylamino)methylene] atropamides with methyl or ethyl amine (Beck & Gajewski, 1976).
Molecular Structure Analysis
The molecular structure of pyrimidinones is characterized by intramolecular hydrogen bonding, contributing to their stability. For instance, 6-[1,2-(Z)-Bis(methoxycarbonyl)vinyl]amino-5-dimethylamino-2-methoxy-3-methyl-4(3H)-pyrimidinone shows a molecular conformation determined by intramolecular bifurcated hydrogen-bond system (Low et al., 1996).
Chemical Reactions and Properties
Pyrimidinones undergo various chemical reactions due to their functional groups. They react with amines, aldehydes, and other nucleophiles, often leading to the formation of new heterocyclic compounds. For example, the reaction of dimethyl acetone-1,3-dicarboxylate leads to the synthesis of (4-oxo-4H-pyrido(1,2-a)pyrimidin-3-yl)thiazole-5- carboxylates (Žugelj et al., 2009).
Physical Properties Analysis
The physical properties of pyrimidinones like solubility, melting point, and crystal structure are influenced by their molecular conformation and intermolecular interactions. For instance, the polymorphism of a related compound, (E)-6-(3,4-dimethoxyphenyl)-1-ethyl-4-mesitylimino-3-methyl-3,4-di hydro- 2(1H)-pyrimidinone, was characterized using X-ray powder diffractometry and differential scanning calorimetry (Miyamae et al., 1991).
Future Directions
properties
IUPAC Name |
2-[2-(dimethylamino)ethylsulfanyl]-4-hydroxy-5-(3-methylbutyl)-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O2S/c1-9(2)5-6-10-11(17)14-13(15-12(10)18)19-8-7-16(3)4/h9H,5-8H2,1-4H3,(H2,14,15,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWYFMFUXOFORHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC1=C(N=C(NC1=O)SCCN(C)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[2-(dimethylamino)ethyl]thio}-6-hydroxy-5-(3-methylbutyl)-4(3H)-pyrimidinone |
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